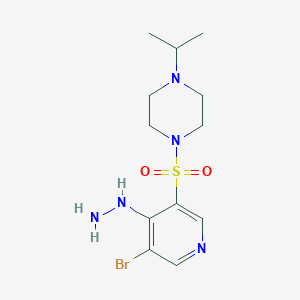

1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine

Description

1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine (CAS: 63987-66-6) is a brominated pyridine derivative featuring a hydrazinyl group at the 4-position of the pyridine ring and a sulfonyl-piperazine moiety substituted with an isopropyl group. Its molecular formula is C₁₃H₂₁BrN₆O₂S, with a molecular weight of 429.31 g/mol. The compound’s structural complexity arises from the integration of a sulfonamide linker, a hydrazine functional group, and a halogenated pyridine core.

Properties

Molecular Formula |

C12H20BrN5O2S |

|---|---|

Molecular Weight |

378.29 g/mol |

IUPAC Name |

[3-bromo-5-(4-propan-2-ylpiperazin-1-yl)sulfonylpyridin-4-yl]hydrazine |

InChI |

InChI=1S/C12H20BrN5O2S/c1-9(2)17-3-5-18(6-4-17)21(19,20)11-8-15-7-10(13)12(11)16-14/h7-9H,3-6,14H2,1-2H3,(H,15,16) |

InChI Key |

XKSWQMRPLAECDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine typically involves multiple steps, starting with the bromination of a pyridine derivative. The brominated pyridine is then subjected to hydrazination to introduce the hydrazinyl group. Subsequent sulfonylation with a suitable sulfonyl chloride introduces the sulfonyl group. Finally, the isopropylpiperazine moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-purity reagents, controlled reaction conditions such as temperature and pH, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine can undergo various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrogen-substituted pyridine derivatives.

Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group is particularly important for its binding affinity, while the hydrazinyl group can participate in redox reactions, further modulating its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Insights :

In contrast, 5-chloro analogs (e.g., 1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine ) may exhibit reduced steric hindrance but lower electronegativity.

Hydrazinyl vs. Alkoxy Groups: The 4-hydrazinyl group in the target compound provides hydrogen-bonding capability, a feature absent in 4-propoxy () or 4-isopropyl () analogs. Hydrazine derivatives are known to inhibit metalloenzymes (e.g., carbonic anhydrases) , suggesting similar mechanisms for the target compound.

Sulfonamide Linker :

- The sulfonyl-piperazine moiety is shared with ethyl 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidin-4-carboxylate , which demonstrated antibacterial activity. This linker’s rigidity and polarity may enhance membrane permeability compared to carbonyl -linked analogs (e.g., ).

Piperazine Substitution :

- The isopropyl group on piperazine in the target compound and terconazole introduces hydrophobicity, likely improving blood-brain barrier penetration. Unsubstituted piperazines (e.g., ) lack this advantage.

Biological Activity Trends: Terconazole’s antifungal activity highlights the therapeutic relevance of piperazine-triazole hybrids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.